molecular formula C15H18N2O2 B2384533 2-(1-methyl-1H-indol-3-yl)-1-morpholinoethanone CAS No. 1899369-25-5

2-(1-methyl-1H-indol-3-yl)-1-morpholinoethanone

Cat. No.: B2384533
CAS No.: 1899369-25-5
M. Wt: 258.321
InChI Key: STCHRWRBTZFZIV-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-1-morpholinoethanone is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves binding to the active site of the target, which can inhibit or enhance the target’s function, leading to the observed biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can range from those involved in viral replication for antiviral activity, to inflammatory pathways for anti-inflammatory activity, and even pathways involved in cell growth and proliferation for anticancer activity .

Pharmacokinetics

Metabolism and excretion can also be influenced by various factors, including enzymatic activity and renal function .

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects can be diverse, ranging from inhibition of viral replication for antiviral activity, reduction of inflammation for anti-inflammatory activity, to inhibition of cell growth and proliferation for anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-morpholinoethanone typically involves the reaction of 1-methylindole with morpholine and an appropriate acylating agent. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-1-morpholinoethanone can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-1-morpholinoethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-indole-3-carbaldehyde
  • 1-methyl-1H-indole-3-acetic acid
  • 1-methyl-1H-indole-3-ethanol

Uniqueness

2-(1-methyl-1H-indol-3-yl)-1-morpholinoethanone is unique due to the presence of the morpholinoethanone group, which can confer distinct chemical and biological properties compared to other indole derivatives. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-16-11-12(13-4-2-3-5-14(13)16)10-15(18)17-6-8-19-9-7-17/h2-5,11H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCHRWRBTZFZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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